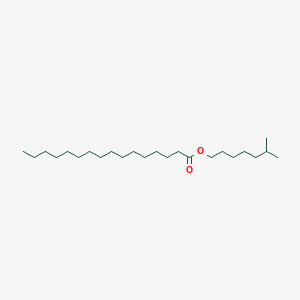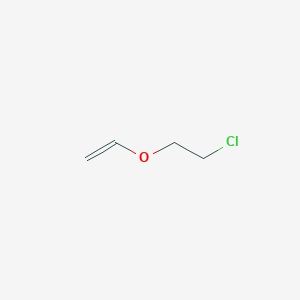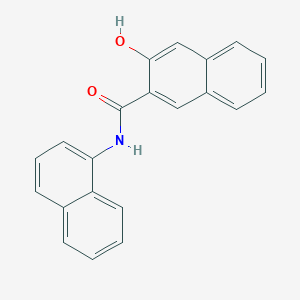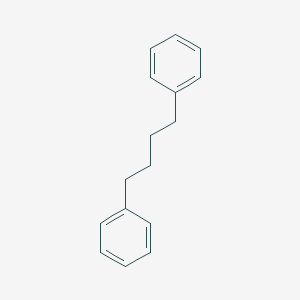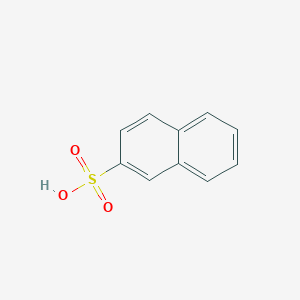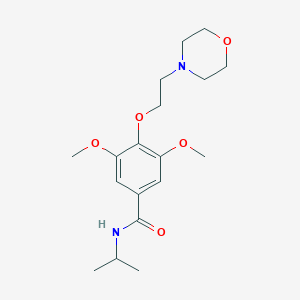
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the sigma-1 receptor, the TRPV1 receptor, and the COX-2 enzyme.
生化学的および生理学的効果
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce pain and protect against neurodegeneration.
実験室実験の利点と制限
One advantage of using N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide in lab experiments is its potential to have multiple applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another potential direction is to investigate its anti-tumor effects and potential use in the development of new cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.
合成法
The synthesis of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide involves several steps. First, 3,5-dimethoxy-4-hydroxybenzaldehyde is reacted with 2-aminoethanol to form 3,5-dimethoxy-4-(2-hydroxyethyl)benzaldehyde. This intermediate is then reacted with N-isopropylmorpholine and chloroacetyl chloride to form N-Isopropyl-3,5-dimethoxy-4-(2-chloroacetylmorpholino)benzaldehyde. Finally, the product is reacted with morpholine to form N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide.
科学的研究の応用
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, it has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. In pharmacology, it has been shown to have analgesic and anti-inflammatory effects and could potentially be used in the development of new pain medications. In cancer research, it has been shown to have anti-tumor effects and could potentially be used in the development of new cancer treatments.
特性
CAS番号 |
153-74-2 |
|---|---|
製品名 |
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide |
分子式 |
C18H28N2O5 |
分子量 |
352.4 g/mol |
IUPAC名 |
3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H28N2O5/c1-13(2)19-18(21)14-11-15(22-3)17(16(12-14)23-4)25-10-7-20-5-8-24-9-6-20/h11-13H,5-10H2,1-4H3,(H,19,21) |
InChIキー |
LGZWEOJKQZVWPE-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC |
正規SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC |
同義語 |
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



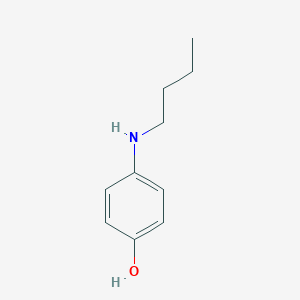
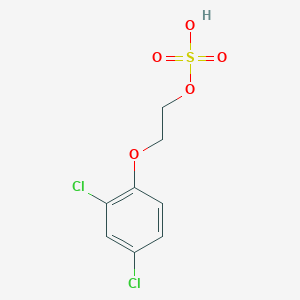
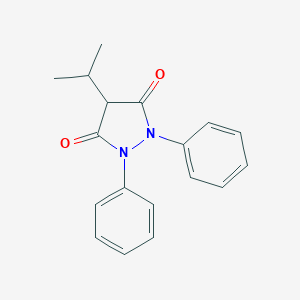
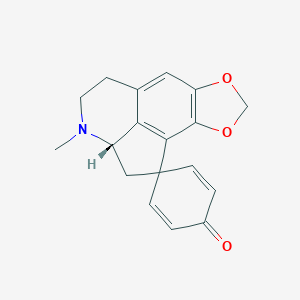
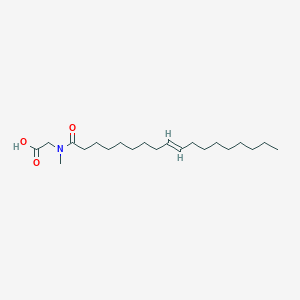
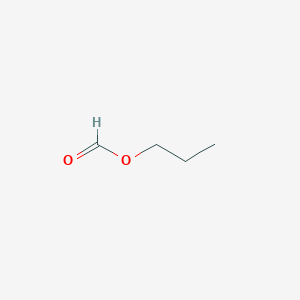
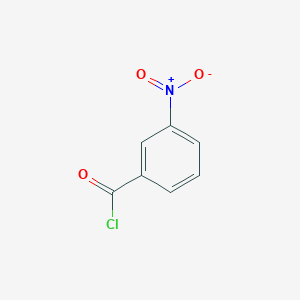
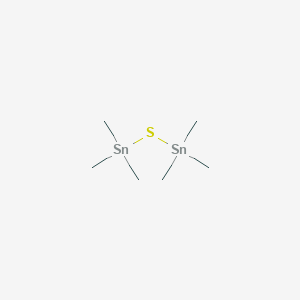
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
